molecular formula C9H8O4 B1329764 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 4442-53-9

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No. B1329764
Key on ui cas rn: 4442-53-9
M. Wt: 180.16 g/mol
InChI Key: VCLSWKVAHAJSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04459300

Procedure details

2,3-Dihydroxybenzoic acid (25 g, 0.16 mol) was heated under reflux in an oxygen-free atmosphere with potassium hydroxide (26.42 g, 0.47 mole) and dibromoethane (13.46 g, 0.07 mol) using 95% ethanol (60 ml) and water (142 ml as solvent as described in J. Org. Chem. (1948), 13, 489-95 to give 2,3-ethylenedioxybenzoic acid (12.2 g, 43%), m.pt. 195°-196° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.42 g
Type
reactant
Reaction Step Two
Quantity
13.46 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].O=O.[OH-].[K+].Br[CH:17](Br)[CH3:18]>O.C(O)C>[CH2:17]1[CH2:18][O:11][C:10]2[C:2](=[C:3]([CH:7]=[CH:8][CH:9]=2)[C:4]([OH:6])=[O:5])[O:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
26.42 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
13.46 g
Type
reactant
Smiles
BrC(C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1OC2=C(C(=O)O)C=CC=C2OC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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